molecular formula C11H10N2O5 B8286600 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid

3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B8286600
M. Wt: 250.21 g/mol
InChI Key: QFQDRPMQBMCVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitro group, a pyrrolidinone ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates useful in further chemical synthesis.

Common Reagents and Conditions:

Major Products Formed:

    Amino derivatives: from reduction reactions.

    Substituted benzoic acids: from electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Nitrobenzoic Acid: Similar in structure but lacks the pyrrolidinone ring.

    3-Nitrobenzamide: Contains a nitro group and an amide instead of a carboxylic acid.

    5-Nitro-2-pyrrolidinone: Similar pyrrolidinone ring but different substitution pattern on the aromatic ring.

Uniqueness: 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

3-nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O5/c14-10-2-1-3-12(10)8-4-7(11(15)16)5-9(6-8)13(17)18/h4-6H,1-3H2,(H,15,16)

InChI Key

QFQDRPMQBMCVDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged under nitrogen with 3-bromo-5-nitro-benzoic acid (D5) (12.3 g, 50 mmol, 1 equiv), Cs2CO3 (24.4 g, 75 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (229 mg, 0.25 mmol, 0.005 equiv), Xantphos (433 mg, 0.75 mmol, 0.015 equiv) and dioxan (120 ml). 2-Pyrrolidin-2-one (5.7 ml, 75 mmol, 1.5 equiv) was then added via syringe and the resulting mixture was stirred at reflux for 60 h then cooled to room temperature and concentrated in vacuo. The residue was diluted with H2O and 1N aqueous NaOH solution and extracted twice with Et2O. The aqueous phase was then acidified to pH 1 and extracted three times with AcOEt. The combined organic phases were dried over MgSO4 and concentrated in vacuo to give 3-nitro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid (A27) (9.3 g, 75%) as a pale brown solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
catalyst
Reaction Step One
Quantity
433 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-Pyrrolidin-2-one
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 3.37 g (13.7 mmol) 3-bromo-5-nitro-benzoic acid, 1.74 g (27.4 mmol, 2 eq) cuper powder, 3.18 ml (41 mmol, 3 eq) 2-pyrrolidinone and 1.89 g (13.7 mmol, 1 eq) potassium carbonate is stirred at 150° C. for 16 h. Another 10 ml 2-pyrrolidinone, 1.74 g (27.4 mmol, 2 eq) copper powder and 1.89 g (13.7 mmol, 1 eq) potassium carbonate are added and the mixture is again stirred vigorously for 5.5 h at 150° C. After cooling to rt the reaction is diluted with DCM and 5% aq potassium carbonate. Solids are filtered off and the aqueous layer is acidified with 10% aq potassium hydrogensulfate solution. Extraction with DCM, drying over sodium sulfate, and evaporation of the solvent at reduced pressure gives some product. On standing more product precipitates from the aqueous layer, is filtered off and dried in vacuum.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
3.18 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
1.74 g
Type
catalyst
Reaction Step Two
Quantity
1.89 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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